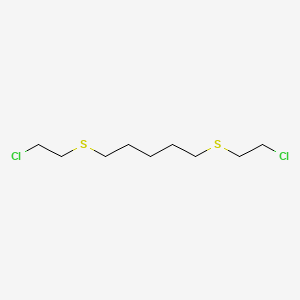
N-(4-Amino-3-((p-tolyl)sulphonyl)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Amino-3-((p-tolyl)sulphonyl)phenyl)benzamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of an amino group, a sulphonyl group, and a benzamide moiety, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-3-((p-tolyl)sulphonyl)phenyl)benzamide typically involves multi-step organic reactions. One common method includes the sulfonylation of 4-aminoacetophenone with p-toluenesulfonyl chloride, followed by the coupling of the resulting intermediate with benzoyl chloride under controlled conditions. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Amino-3-((p-tolyl)sulphonyl)phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulphonyl group can be reduced to a sulfide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group yields nitro derivatives, while reduction of the sulphonyl group produces sulfides .
Aplicaciones Científicas De Investigación
N-(4-Amino-3-((p-tolyl)sulphonyl)phenyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug design and development, particularly for targeting bacterial infections.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of N-(4-Amino-3-((p-tolyl)sulphonyl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s sulphonyl group is known to interact with bacterial enzymes, inhibiting their function and leading to antimicrobial effects. Additionally, its antioxidant properties are attributed to the ability to scavenge free radicals and reduce oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Amino-3-((p-bromophenyl)sulphonyl)phenyl)benzamide: Similar structure but with a bromine atom, showing different reactivity and biological activity.
N-(4-Amino-3-((p-methylphenyl)sulphonyl)phenyl)benzamide: Contains a methyl group, affecting its solubility and interaction with biological targets.
Uniqueness
N-(4-Amino-3-((p-tolyl)sulphonyl)phenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its sulphonyl group, in particular, plays a crucial role in its antimicrobial and antioxidant activities, making it a valuable compound in various fields of research and industry .
Propiedades
Número CAS |
85237-58-7 |
|---|---|
Fórmula molecular |
C20H18N2O3S |
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
N-[4-amino-3-(4-methylphenyl)sulfonylphenyl]benzamide |
InChI |
InChI=1S/C20H18N2O3S/c1-14-7-10-17(11-8-14)26(24,25)19-13-16(9-12-18(19)21)22-20(23)15-5-3-2-4-6-15/h2-13H,21H2,1H3,(H,22,23) |
Clave InChI |
WEXAOBVLOYDCGA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


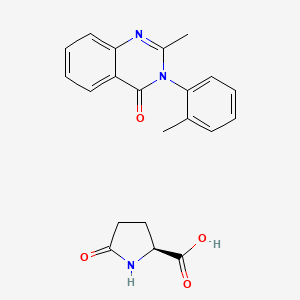
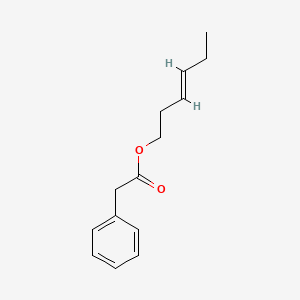
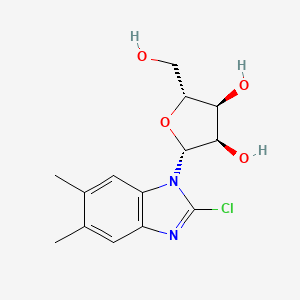
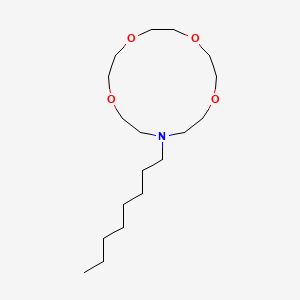


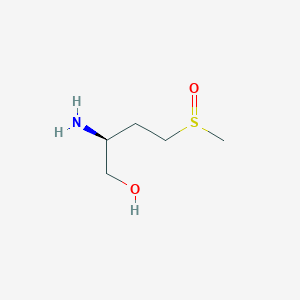
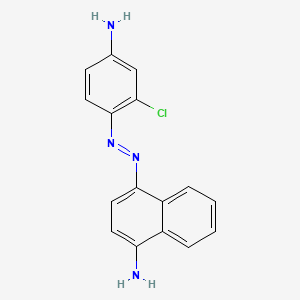


![2-Hydroxy-3-[3-(trimethoxysilyl)propoxy]propyl acrylate](/img/structure/B12681166.png)


